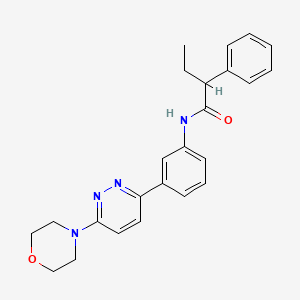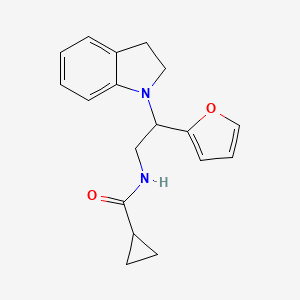
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridazine ring, and two phenyl rings. The exact structure would depend on the positions of these rings and the presence of any additional functional groups.科学的研究の応用
Analgesic and Anti-inflammatory Potential
Research indicates that derivatives of pyridazinones, which share a structural resemblance with N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide, have been evaluated for their analgesic and anti-inflammatory properties. A study by Takaya et al. (1979) found that certain pyridazinone derivatives exhibit significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y., 1979).
Cerebral Protective Effects
Another line of research by Tatsuoka et al. (1992) synthesized and evaluated a series of phenylbutanamides for their pharmacological activities. The findings revealed significant antilipidperoxidation activities, suggesting some derivatives could serve as potential cerebral protective agents, especially against conditions such as hypobaric hypoxia (Tatsuoka, T., Suzuki, K., Imao, K., Satoh, F., Ishihara, T., Hirotsu, I., Kihara, T., Hatta, M., Horikawa, Y., & Sumoto, K., 1992).
Modulation of KCNQ2 Potassium Channels
Research by Wu et al. (2003) synthesized derivatives aimed at opening KCNQ2 potassium channels, showing potential in treating conditions like migraine through the modulation of neuronal excitability. This indicates the therapeutic versatility of compounds structurally related to this compound (Wu, Y.-J., Boissard, C., Greco, C., Gribkoff, V., Harden, D., He, H., L’Heureux, A., Kang, S., Kinney, G., Knox, R. J., Natale, J., Newton, A. E., Lehtinen-Oboma, S., Sinz, M., Sivarao, D. V., Starrett, J., Sun, L.-Q., Tertyshnikova, S., Thompson, M., Weaver, D., Wong, H., Zhang, L., & Dworetzky, S., 2003).
DNA Binding and Antimicrobial Activities
Farghaly et al. (2020) explored N-phenylmorpholine derivatives for their ability to bind DNA and exert antimicrobial and anti-cancer activities, suggesting a potential role in the development of new therapeutic agents targeting genetic material or microbial infections (Farghaly, T., Abo Alnaja, A. M., El‐Ghamry, H., & Shaaban, M., 2020).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized oxadiazole derivatives containing the morpholine moiety, evaluating their antimicrobial and hemolytic activities. The findings indicate that some derivatives exhibit significant antimicrobial effects, contributing to the development of new antibacterial agents (Gul, S., Aziz‐ur‐Rehman, Abbasi, M., Khan, K., Nafeesa, K., Siddiqa, A., Akhtar, M., Shahid, M., & Subhani, Z., 2017).
作用機序
特性
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-21(18-7-4-3-5-8-18)24(29)25-20-10-6-9-19(17-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12,17,21H,2,13-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHZPNMLHSIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)


![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)
![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)
![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)


![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)

